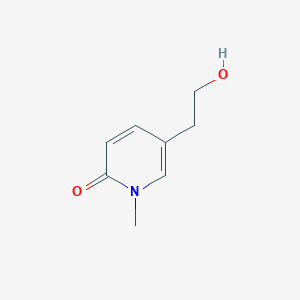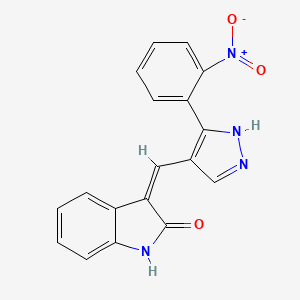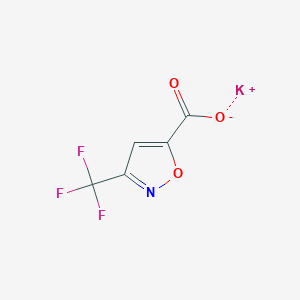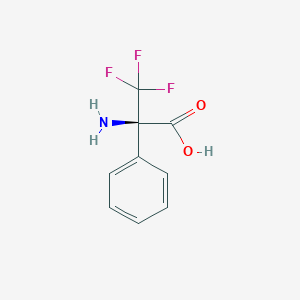![molecular formula C8H12N2O B12966002 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which includes a hydrazide functional group. The presence of this functional group allows the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide typically involves the reaction of a bicyclic ketone with hydrazine. One common method involves the use of (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one as the starting material. This ketone is reacted with hydrazine hydrate under reflux conditions to yield the desired carbohydrazide. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale production. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide can undergo a variety of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide group can yield azides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Applications De Recherche Scientifique
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism by which (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide exerts its effects is largely dependent on its interactions with other molecules. The hydrazide group can form hydrogen bonds and other interactions with biological targets, influencing their activity. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4R)-tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound has a similar bicyclic structure but with different functional groups, leading to different reactivity and applications.
(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another bicyclic compound with distinct functional groups, used in different chemical reactions and applications.
Uniqueness
What sets (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide apart from similar compounds is its hydrazide functional group, which provides unique reactivity and allows for a wide range of chemical transformations. This makes it a valuable building block in synthetic chemistry and a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbohydrazide |
InChI |
InChI=1S/C8H12N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H,10,11)/t5-,6+,7?/m0/s1 |
Clé InChI |
NIRDHUZRLXGYPG-GFCOJPQKSA-N |
SMILES isomérique |
C1[C@H]2CC([C@@H]1C=C2)C(=O)NN |
SMILES canonique |
C1C2CC(C1C=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
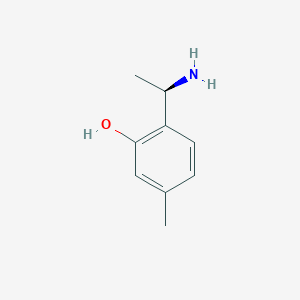
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)
